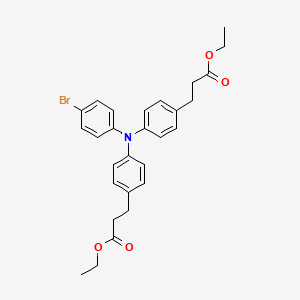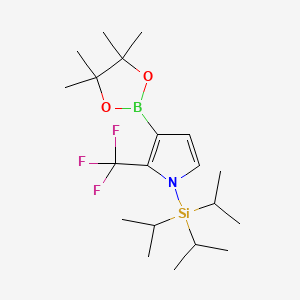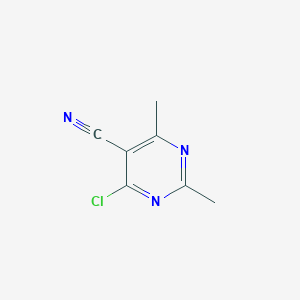![molecular formula C36H73NO3 B13144713 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is a long-chain amide that belongs to the family of N-acyl sphingolipids. This compound is known for its bioactive properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It is a ceramide, which are lipid molecules composed of sphingosine and a fatty acid, playing a crucial role in cellular signaling and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide typically involves the reaction of a sphingosine base with a fatty acid. The reaction conditions often include the use of solvents like chloroform or methanol, and catalysts such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of skincare products due to its moisturizing and protective properties .
Mechanism of Action
The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide involves its interaction with cellular membranes and signaling pathways. It targets specific receptors and enzymes, modulating their activity to exert its effects. For example, it can inhibit pro-inflammatory cytokines and activate anti-oxidant pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-Stearoyl-Phytosphingosine: Another ceramide with similar bioactive properties.
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanamide: A ceramide with a longer fatty acid chain.
N-[(2R,3S)-1,3-dihydroxyhexadecan-2-yl]octadecanamide: A ceramide with a shorter fatty acid chain.
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is unique due to its specific stereochemistry and chain length, which influence its interaction with biological membranes and its bioactive properties. Its balanced hydrophilic and hydrophobic regions make it particularly effective in modulating cellular functions and providing therapeutic benefits.
Properties
Molecular Formula |
C36H73NO3 |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m1/s1 |
InChI Key |
KZTJQXAANJHSCE-GPOMZPHUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


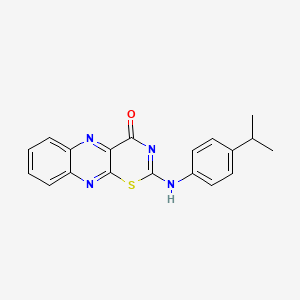
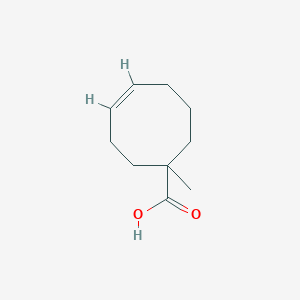

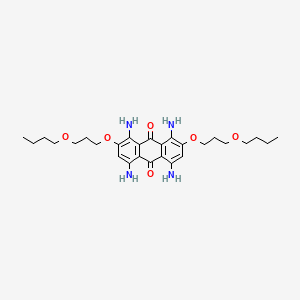
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

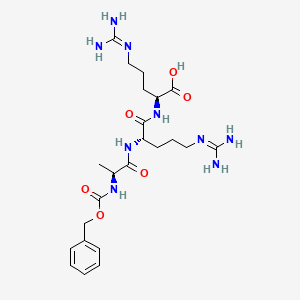

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
